N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine
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Overview
Description
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol . It is characterized by the presence of an ethyl group attached to an ethanamine backbone, which is further substituted with a sulfonyl group linked to a 4-methylphenyl ring . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine undergoes various chemical reactions, including:
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity . Additionally, the compound’s structure allows it to interact with cell membranes and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine: Characterized by its ethyl and sulfonyl groups attached to an ethanamine backbone.
N1-Methyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine: Similar structure but with a methyl group instead of an ethyl group.
N1-Propyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
IUPAC Name |
N-ethyl-2-(4-methylphenyl)sulfonylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYSHSSSNRQFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364750 |
Source
|
Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-76-7 |
Source
|
Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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